molecular formula C12H12Cl2N2O3 B010229 6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- CAS No. 109143-17-1

6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-

Cat. No. B010229
M. Wt: 303.14 g/mol
InChI Key: NMKYRFZKXFBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that is commonly used in scientific research. This compound is also known as BCNU and is classified as an alkylating agent. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.

Mechanism Of Action

The mechanism of action of BCNU involves the binding of the compound to DNA. BCNU forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between the DNA strands. These cross-links prevent DNA replication and transcription, which ultimately leads to cell death. The mechanism of action of BCNU is complex and involves various biochemical and physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of BCNU are complex and depend on the dose and duration of exposure. BCNU has been shown to cause DNA damage, which leads to cell death. BCNU also affects the immune system, causing immunosuppression. BCNU can also cause gastrointestinal toxicity, pulmonary toxicity, and renal toxicity.

Advantages And Limitations For Lab Experiments

The use of BCNU in lab experiments has several advantages. BCNU is a potent chemotherapeutic agent that can be used to study the effects of DNA damage on cell survival. BCNU can also be used to study the mechanism of action of alkylating agents. However, the use of BCNU in lab experiments has several limitations. BCNU is a toxic compound that requires specialized equipment and expertise for handling. The use of BCNU in lab experiments also requires ethical considerations, as the compound is a potent chemotherapeutic agent.

Future Directions

For the use of BCNU in scientific research include the development of new analogs, combination therapy, and nanotechnology-based drug delivery systems.

Synthesis Methods

The synthesis of BCNU involves the reaction of 6-benzofuranamine with 2-chloroethyl nitrate. This reaction leads to the formation of BCNU, which is a yellow crystalline solid. The synthesis of BCNU is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BCNU has been extensively used in scientific research, particularly in the field of cancer research. BCNU is an alkylating agent that binds to DNA and disrupts its replication and transcription. This property of BCNU makes it an effective chemotherapeutic agent for the treatment of cancer. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.

properties

CAS RN

109143-17-1

Product Name

6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.14 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-6-amine

InChI

InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2

InChI Key

NMKYRFZKXFBXRZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-]

Other CAS RN

109143-17-1

synonyms

6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN

Origin of Product

United States

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